BCN-exo-PEG7-Maleimide
Description
Contextualization of Heterobifunctional Linkers in Molecular Sciences
In the intricate field of molecular sciences, the precise and controlled assembly of molecular components is paramount. Heterobifunctional linkers, also known as heterobifunctional crosslinkers, are sophisticated chemical reagents designed to facilitate this process by covalently joining two or more molecules. thermofisher.com These linkers are distinguished by the presence of two different reactive groups at their ends. chemscene.comscbt.com This dual-reactivity allows for directed, stepwise (two-step) conjugation, a crucial feature that minimizes the formation of undesirable homopolymers or self-coupled aggregates. chemscene.com
The strategic use of heterobifunctional linkers is fundamental in a vast array of research areas, particularly in chemical biology, biochemistry, and pharmaceutical development. chemscene.combldpharm.com They are indispensable tools for studying molecular interactions, such as those between proteins, proteins and DNA, or proteins and smaller ligands. scbt.com Furthermore, these linkers are integral to the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors and diagnostic assays, and the development of advanced drug delivery systems. scbt.comwikipedia.orgbroadpharm.com By enabling the selective and efficient joining of disparate molecular entities, heterobifunctional linkers provide the precision required to build novel functional constructs for therapeutic and diagnostic purposes. scbt.comnih.gov
Overview of BCN-exo-PEG7-Maleimide: A Bifunctional Research Tool
This compound is a prime example of a modern heterobifunctional linker designed for advanced applications in bioconjugation. axispharm.commedchemexpress.com This reagent serves as a molecular bridge, containing three distinct chemical components that impart specific functionalities for creating precisely engineered bioconjugates. axispharm.commedchemexpress.com It is frequently classified as a linker for Antibody-Drug Conjugates (ADCs), highlighting its utility in developing targeted therapeutics. medchemexpress.comszabo-scandic.comtargetmol.com The compound features a Bicyclo[6.1.0]nonyne (BCN) group for catalyst-free click chemistry, a maleimide (B117702) group for thiol-specific reactions, and a polyethylene (B3416737) glycol (PEG) chain to connect them. axispharm.commedchemexpress.com
The power of this compound as a research tool lies in the unique and orthogonal reactivities of its constituent parts. axispharm.com
BCN (Bicyclo[6.1.0]nonyne) Moiety: The BCN group is a strained cyclooctyne (B158145) that serves as one of the linker's reactive handles. axispharm.com Its key function is to participate in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). magtech.com.cn The term "strain-promoted" refers to the fact that the reaction is driven by the high ring strain of the cyclooctyne, which is released upon forming a stable triazole ring with an azide-containing molecule. A significant advantage of SPAAC is that it proceeds rapidly and with high selectivity without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems and even within living cells. axispharm.combroadpharm.comrsc.org This biocompatibility allows researchers to label biomolecules like proteins, nucleic acids, or glycans that have been modified to contain an azide (B81097) group, without interfering with native biological processes. axispharm.comacs.org
PEG7 (Polyethylene Glycol) Linker: The PEG7 component is a discrete polyethylene glycol spacer consisting of seven repeating ethylene (B1197577) glycol units. medchemexpress.comszabo-scandic.com PEG linkers are widely incorporated into bioconjugation reagents for several beneficial properties. purepeg.comprecisepeg.com They are hydrophilic, which increases the water solubility of the entire conjugate, a crucial feature when working with hydrophobic drugs or proteins in aqueous biological environments. axispharm.comcreative-biolabs.com The flexible PEG chain also acts as a spacer arm, reducing steric hindrance between the two molecules being conjugated. precisepeg.com Furthermore, PEGylation is known to enhance the stability of bioconjugates by protecting them from enzymatic degradation and can reduce the immunogenicity of the attached molecule. axispharm.comcreative-biolabs.com
Maleimide Moiety: The maleimide group is a highly selective electrophilic compound that serves as the second reactive handle of the linker. lumiprobe.com It reacts specifically and efficiently with nucleophilic thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues within proteins and peptides. lumiprobe.comaxispharm.com This reaction, a Michael addition, proceeds rapidly under mild physiological conditions (typically pH 6.5-7.5) to form a stable covalent thioether bond. axispharm.com The high chemoselectivity for thiols over other nucleophilic groups like amines at this pH range allows for precise, site-specific modification of proteins at cysteine locations. axispharm.commdpi.com This maleimide-thiol conjugation chemistry is a cornerstone of bioconjugation and is extensively used in the synthesis of antibody-drug conjugates, where a cytotoxic payload is attached to a specific site on an antibody. wikipedia.orgaxispharm.comacs.org
The combination of these three moieties in a single molecule provides researchers with a powerful tool for two-step, controlled bioconjugation. For instance, a protein containing a cysteine residue can first be reacted with the maleimide end of the linker. The resulting BCN-functionalized protein can then be specifically and efficiently coupled to a second molecule bearing an azide group via the copper-free SPAAC reaction.
Data Tables
Table 1: Properties of this compound Functional Moieties
| Moiety | Reactive Partner | Reaction Type | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | Azide (-N₃) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal; Copper-free; High efficiency and selectivity; Forms stable triazole linkage. axispharm.combroadpharm.com |
| PEG7 (Polyethylene Glycol) | (Spacer) | N/A (Linker) | Enhances aqueous solubility; Provides flexibility and reduces steric hindrance; Non-immunogenic. precisepeg.comaxispharm.comcreative-biolabs.com |
| Maleimide | Thiol/Sulfhydryl (-SH) | Michael Addition | Highly selective for thiols (e.g., cysteine) at pH 6.5-7.5; Forms stable thioether bond. lumiprobe.comaxispharm.commdpi.com |
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₄H₅₃N₃O₁₂ |
| Molecular Weight | 695.80 g/mol |
| CAS Number | 2143965-47-1 |
| Data sourced from MedChemExpress, Szabo-Scandic. medchemexpress.comszabo-scandic.com |
Structure
2D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGLXRNSORBLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Methodologies of Bcn Exo Peg7 Maleimide
Synthetic Pathways for BCN-exo-PEG7-Maleimide
The construction of this compound is a modular process that requires the independent synthesis of its constituent parts, followed by their strategic coupling.
Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that is a key component for copper-free click chemistry. medchemexpress.commedchemexpress.com Its synthesis begins with readily available starting materials like 1,5-cyclooctadiene. Key synthetic pathways often involve the stereoselective cyclopropanation of bicyclo[6.1.0]nonene precursors. nih.gov For instance, (1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid can be synthesized through an oxidation reaction using potassium peroxymonosulfate (B1194676) in diethyl ether under a nitrogen atmosphere, which can achieve a high yield after recrystallization. Another approach involves the saponification of a mixture of syn- and anti- BCN esters under epimerizing conditions to yield the desired anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid. nih.gov
The functionalization of the BCN scaffold is crucial for its subsequent attachment to the PEG linker. BCN alcohol can be activated by converting the primary alcohol into a more reactive electrophilic species, such as an activated carbonate or carbamate (B1207046). This can be achieved through reaction with disuccinimidyl carbonate to form an activated carbonate intermediate. nih.gov Alternatively, a Mitsunobu reaction or conversion to a BCN tosylate allows for subsequent nucleophilic substitution. More recently, BCN carboxylic acid has been presented as a reactive handle, allowing for derivatization via amide bond formation, which has been shown to result in more stable molecular probes compared to carbamate linkages. nih.govresearchgate.net
Polyethylene (B3416737) glycol (PEG) linkers are integral to the design of this compound, providing desirable properties such as increased water solubility, biocompatibility, and a flexible spacer arm. chempep.comfcad.com The synthesis of heterobifunctional PEG linkers, which possess two different reactive functional end groups, is essential for the construction of this crosslinker. mdpi.com
One common strategy for synthesizing heterobifunctional PEGs is the ring-opening polymerization of ethylene (B1197577) oxide using an initiator with a specific functionality. mdpi.comacs.org Another versatile route involves the asymmetric activation of a symmetrical PEG. mdpi.com For example, selective monotosylation of a linear, symmetrical PEG is a key step that enables heterobifunctionalization. mdpi.com The resulting mono-tosyl PEG can then be converted into a variety of other functional groups. mdpi.com For instance, reacting monotosyl PEG with sodium azide (B81097) introduces an azide function. mdpi.com
For the synthesis of this compound, a PEG linker with a terminal amine and another reactive group for attachment to the maleimide (B117702) precursor is required. The synthesis of azido-terminated heterobifunctional PEGs with a primary amine or carboxyl end group has been reported with high efficiency. acs.org These can be prepared through the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by a two-step modification of the hydroxyl end to an azido (B1232118) group and subsequent amination or carboxylation of the allyl terminal end. acs.org The use of monodisperse PEG linkers, which have a defined molecular weight and spacer arm length, is crucial for producing homogeneous conjugates. thermofisher.comnih.gov
| Strategy | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Ring-Opening Polymerization | Polymerization of ethylene oxide initiated by a functional molecule to introduce a specific end group. | Ethylene oxide, functional initiator (e.g., allyl alcohol) | mdpi.comacs.org |
| Asymmetric Activation of Symmetrical PEG | Selective modification of one terminus of a symmetrical diol PEG to create a heterobifunctional linker. | Symmetrical PEG, tosyl chloride, sodium azide | mdpi.com |
| Stepwise Synthesis of Monodisperse PEGs | Iterative or convergent approaches to build PEG chains with a precise number of repeating units. | Protected ethylene glycol units | chempep.com |
The maleimide group is a highly selective thiol-reactive moiety, making it a valuable component for bioconjugation. biosyn.comaxispharm.com The reaction of maleimides with thiols proceeds via a Michael addition to form a stable thioether bond. biosyn.comaxispharm.com This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5 to 7.5. axispharm.com
The introduction of the maleimide group onto the PEG linker is a critical step in the synthesis of this compound. This can be achieved by reacting a PEG linker with a terminal amine group with a maleimide derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. For example, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester can be used to functionalize an amine-terminated PEG linker. medchemexpress.com The reaction between the NHS ester and the primary amine on the PEG linker forms a stable amide bond, resulting in the desired maleimide-functionalized PEG.
It is important to consider the stability of the maleimide group, as it can undergo hydrolysis in aqueous media. medchemexpress.commedchemexpress.com Therefore, reaction conditions and storage of maleimide-containing compounds should be carefully controlled to maintain their reactivity. axispharm.com Storing maleimide linkers in dry, biocompatible solvents like DMSO is recommended to prevent hydrolysis. axispharm.com
The final assembly of this compound involves the coupling of the BCN precursor to the maleimide-functionalized PEG linker. This is typically achieved through a "click" chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com In this reaction, the strained alkyne of the BCN moiety reacts with an azide-functionalized PEG-maleimide linker to form a stable triazole ring. medchemexpress.commedchemexpress.com This reaction is highly efficient and bioorthogonal, meaning it proceeds under mild conditions without interfering with biological functional groups.
The synthesis of the azide-functionalized PEG-maleimide intermediate is a prerequisite for this coupling step. This can be prepared by reacting a heterobifunctional PEG with a terminal azide and an amine with a maleimide-NHS ester. The resulting molecule will have a terminal azide group for reaction with the BCN moiety and a terminal maleimide for subsequent conjugation to thiol-containing molecules.
Synthesis of a functionalized BCN precursor (e.g., BCN-NHS ester or BCN-acid).
Synthesis of a heterobifunctional PEG linker with a terminal amine and a protected functional group.
Functionalization of the PEG linker with a maleimide group.
Deprotection of the other end of the PEG linker to reveal a reactive group (e.g., an azide).
Coupling of the BCN precursor to the azide-functionalized PEG-maleimide linker via SPAAC.
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization
The characterization of this compound and its intermediates is crucial to ensure purity and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, purification, and analysis of the final product and its precursors. Due to the different properties of the components, various HPLC methods can be utilized. Size-exclusion chromatography (SEC) can be used to separate molecules based on their hydrodynamic volume, which is useful for analyzing PEGylated compounds. waters.com Reversed-phase chromatography (RPC) separates molecules based on their hydrophobicity and is also widely used for the analysis of PEGylated proteins and conjugates. waters.com
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. ingenieria-analitica.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with liquid chromatography (LC/MS) provide accurate mass measurements and can help to identify impurities and byproducts. ingenieria-analitica.com For PEGylated molecules, the mass spectra can be complex due to the heterogeneity of the PEG chain. ingenieria-analitica.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the chemical structure of the synthesized molecules. acs.org NMR provides detailed information about the connectivity of atoms and the presence of specific functional groups, confirming the successful synthesis of each component and their final assembly.
| Technique | Information Obtained | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of components, and quantification. | |
| Size-Exclusion Chromatography (SEC) | Analysis of molecular size and separation of PEGylated conjugates from free PEG. | waters.com |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity, useful for purity analysis of the final conjugate. | waters.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities. | ingenieria-analitica.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of functional groups. | acs.org |
Reaction Mechanisms and Principles of Bioorthogonal Ligation
Maleimide-Thiol Conjugation Reaction Mechanisms
The maleimide (B117702) functional group is a widely used electrophile for bioconjugation due to its high reactivity and selectivity toward sulfhydryl (thiol) groups. biosyn.com The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbons of the maleimide's double bond. bachem.com This forms a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-containing biomolecule. biosyn.comvectorlabs.com This reaction is often considered a "click" reaction due to its efficiency and specificity under mild conditions. bachem.comvectorlabs.com
The maleimide-thiol conjugation is exceptionally specific for sulfhydryl groups, particularly those found on cysteine residues within proteins and peptides. nih.gov Under slightly acidic to neutral pH conditions (6.5–7.5), the thiol group exists in equilibrium with its more reactive thiolate anion form. This thiolate is a potent nucleophile that reacts rapidly with the electron-deficient double bond of the maleimide. The reaction with thiols is significantly faster than with other nucleophiles present in biomolecules, such as amines. At a neutral pH of 7.0, the reaction rate of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high specificity for cysteine residues over, for example, lysine residues. vectorlabs.comnih.gov For the reaction to proceed, any disulfide bonds between cysteine residues must first be reduced to free the thiol groups. biosyn.comtocris.com
The efficacy of maleimide-thiol conjugation is highly dependent on the reaction environment, particularly pH and temperature.
pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. vectorlabs.com In this range, there is a sufficient concentration of the reactive thiolate anion for a rapid reaction, while the concentration of competing amine nucleophiles is low, preserving the chemoselectivity for thiols. vectorlabs.com Above pH 7.5, the reactivity of amines with the maleimide group increases, potentially leading to non-specific side reactions. vectorlabs.com Conversely, at acidic pH below ~6.5, the concentration of the thiolate anion decreases, slowing the reaction rate. The maleimide ring itself is also susceptible to hydrolysis, a process that is accelerated at higher pH values, which can inactivate the linker before conjugation occurs. vectorlabs.com
Temperature: The reaction is temperature-sensitive. researchgate.net Conjugations performed at room temperature or 37°C typically proceed to completion within 30 minutes to 2 hours. biosyn.comresearchgate.net Lower temperatures, such as 4°C, will significantly slow the reaction rate, necessitating longer incubation times to achieve comparable conjugation efficiency. researchgate.net Furthermore, the stability of maleimide-functionalized molecules is also temperature-dependent; storage at lower temperatures (e.g., 4°C) is recommended to minimize hydrolytic degradation and preserve reactivity. nih.gov
| Parameter | Condition | Effect on Conjugation Efficacy | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal. Fast reaction and high selectivity for thiols. | vectorlabs.com |
| > 7.5 | Decreased selectivity; competitive reaction with amines. Increased rate of maleimide hydrolysis. | vectorlabs.com | |
| < 6.5 | Slower reaction rate due to lower thiolate concentration. | ||
| Temperature | Room Temp to 37°C | Efficient reaction, typically complete within 2 hours. | biosyn.comresearchgate.net |
| Low Temp (e.g., 4°C) | Slower reaction rate, requires prolonged incubation. Better for long-term storage of maleimide reagents. | researchgate.netnih.gov |
Orthogonal Reactivity Profiles of BCN and Maleimide Functional Groups
The term "orthogonal" in this context means that the two reactive groups, BCN and maleimide, engage in their respective reactions independently and without interfering with one another. The BCN group is designed to react with an azide (B81097), while the maleimide group is designed to react with a thiol. In an ideal scenario, the BCN will not react with a thiol, and the maleimide will not react with an azide.
This orthogonality allows for precise, controlled, multi-step bioconjugation. For example, a protein with a free cysteine can be reacted first with the maleimide end of BCN-exo-PEG7-Maleimide. After purification, the resulting conjugate, now bearing a reactive BCN group, can be ligated to a second molecule that has been tagged with an azide.
While this orthogonality is generally robust, potential cross-reactivity must be considered. Some studies indicate a slow reaction can occur between maleimides and azides via a [3+2] cycloaddition, though the reaction rate is many orders of magnitude slower than either of the primary reactions. nih.gov More significantly, BCN itself can react with thiols, which could lead to undesired products if a molecule contains both a thiol and an azide, or if the reaction conditions are not carefully controlled. broadpharm.com Therefore, while the reactivity profiles are largely orthogonal, careful planning of the conjugation sequence and purification steps is essential to ensure the desired final product.
Bioconjugation Strategies and Linker Design Principles
Fundamental Principles of Heterobifunctional Linker Design
Heterobifunctional linkers are indispensable tools in bioconjugation, designed to connect two different molecular entities with high precision. precisepeg.com These linkers possess two distinct reactive groups, each capable of forming a covalent bond with a specific functional group on a target molecule, such as a protein, drug, or imaging agent. chempep.com The compound BCN-exo-PEG7-Maleimide is a prime example of a heterobifunctional linker, featuring a Bicyclo[6.1.0]nonyne (BCN) group at one end and a maleimide (B117702) group at the other. axispharm.com This dual-functionality allows for a sequential and controlled conjugation process. The BCN group is engineered for copper-free click chemistry reactions with azide-containing molecules, while the maleimide group specifically targets thiol groups, commonly found in the cysteine residues of proteins. axispharm.comaxispharm.com The design of such linkers, incorporating a spacer arm like Polyethylene (B3416737) Glycol (PEG), is critical for optimizing the properties of the final bioconjugate. precisepeg.comchempep.com
Polyethylene glycol (PEG) spacers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible connectors within heterobifunctional linkers. chempep.comprecisepeg.com The inclusion of a PEG chain, such as the seven-unit chain in this compound, imparts several beneficial properties to the resulting conjugate. axispharm.com This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of biomolecules. nih.govcreativepegworks.com The unique characteristics of PEG—including its hydrophilicity, flexibility, low toxicity, and minimal immunogenicity—make it an ideal component for advanced bioconjugation applications, from therapeutic drug delivery to molecular imaging. precisepeg.comchempep.comnih.gov
The PEG7 spacer in this compound plays a crucial role in improving the biophysical properties of the linker and the subsequent conjugate. axispharm.com PEG chains are highly hydrophilic due to the ability of their repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.com This characteristic significantly enhances the aqueous solubility of otherwise hydrophobic molecules, which is a common challenge in the formulation of biopharmaceuticals. precisepeg.comprecisepeg.comaxispharm.com
The structure of the PEG chain also provides significant molecular flexibility. chempep.com The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the linker conformational freedom. chempep.com This flexibility is advantageous during the conjugation process, allowing the reactive ends of the linker to orient themselves effectively to find and react with their target functional groups on complex biomolecules.
Properties Conferred by the PEG7 Spacer
| Property | Mechanism | Advantage in Bioconjugation |
|---|---|---|
| Aqueous Solubility | The ethylene oxide units form hydrogen bonds with water. chempep.com | Improves the solubility of hydrophobic drugs or biomolecules, preventing aggregation. axispharm.compurepeg.com |
| Molecular Flexibility | Free rotation around the C-O bonds in the PEG backbone. chempep.com | Allows for optimal orientation of reactive groups during conjugation. |
| Biocompatibility | Exhibits minimal toxicity and is generally non-immunogenic. chempep.comnih.gov | Reduces the risk of adverse immune responses to the conjugate. precisepeg.comaxispharm.com |
The PEG spacer acts as a flexible arm that physically separates the two biomolecules being conjugated, which is critical for mitigating steric hindrance. precisepeg.comprecisepeg.com When large molecules like antibodies or enzymes are linked, the PEG chain provides the necessary distance to prevent the molecules from interfering with each other's biological activity. axispharm.comnih.gov The ability to precisely control the length of the PEG linker allows for fine-tuning of the spatial arrangement within the conjugate. precisepeg.com
Furthermore, PEGylation is known to reduce non-specific interactions. purepeg.com The PEG chain creates a hydration shell around the conjugate, which acts as a physical barrier, shielding it from interactions with other proteins or surfaces. chempep.com This "stealth" property can reduce protein adsorption and recognition by the immune system, leading to a longer circulation half-life in vivo. chempep.comnih.gov By minimizing non-specific binding, PEG linkers help to decrease background signals in diagnostic assays and reduce off-target effects in therapeutic applications. youtube.com
The Role of Polyethylene Glycol (PEG) Spacers in Bioconjugation
Site-Specific Bioconjugation Methodologies Utilizing this compound
This compound is designed for site-specific bioconjugation, a strategy that creates homogenous bioconjugates by precisely controlling the point of attachment. escholarship.org This linker's heterobifunctional nature allows for a two-step, orthogonal labeling strategy. axispharm.com The BCN group reacts with an azide (B81097), and the maleimide group reacts with a thiol, with these reactions being mutually non-interfering. axispharm.comconju-probe.com This specificity is essential for preserving the biological function of sensitive proteins and for creating well-defined therapeutic agents like antibody-drug conjugates (ADCs). axispharm.comaxispharm.com
The BCN (bicyclo[6.1.0]nonyne) component of the linker participates in a type of reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). broadpharm.comchempep.combroadpharm.com This is a highly efficient, copper-free click chemistry reaction. axispharm.combroadpharm.com
Mechanism : The reaction is driven by the high ring strain of the cyclooctyne (B158145) in the BCN group. chempep.comiris-biotech.de This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the rapid formation of a stable triazole ring without the need for a cytotoxic copper catalyst. chempep.commedchemexpress.com
Bioorthogonality : The azide and BCN functional groups are bioorthogonal, meaning they are non-reactive with native biological molecules, ensuring that the conjugation occurs only between the intended partners. chempep.combroadpharm.com This specificity is crucial for applications in complex biological environments, including live-cell labeling. iris-biotech.de
Reaction Conditions : The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, neutral pH, and room temperature), which helps to preserve the integrity of sensitive biomolecules. conju-probe.combroadpharm.com
The reactivity of BCN with azides makes it a valuable tool for labeling biomolecules that have been metabolically or synthetically engineered to contain an azide group. broadpharm.comiris-biotech.de
The maleimide group at the other end of the linker is highly reactive toward thiol (sulfhydryl) groups, such as those on the side chains of cysteine residues in proteins. axispharm.comaxispharm.comvectorlabs.com
Mechanism : The conjugation occurs via a Michael addition reaction, where the thiol group attacks one of the double-bonded carbons of the maleimide ring. axispharm.comvectorlabs.combachem.com This reaction forms a stable covalent thioether bond (specifically, a thiosuccinimide product). axispharm.comvectorlabs.com
Chemoselectivity : The thiol-maleimide reaction is highly chemoselective. axispharm.com Within a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, allowing for the specific targeting of cysteine residues. axispharm.comvectorlabs.com
Stability : While the resulting thioether linkage is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange in vivo. vectorlabs.com However, hydrolysis of the succinimide (B58015) ring can occur, and this ring-opened product is stabilized against cleavage. acs.org
This specific reactivity makes the maleimide group a cornerstone for conjugating payloads to antibodies and other proteins at engineered or native cysteine sites. vectorlabs.comnih.gov
Reaction Characteristics of this compound Functional Groups
| Functional Group | Target Moiety | Reaction Type | Key Features |
|---|---|---|---|
| BCN (Bicyclo[6.1.0]nonyne) | Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, high efficiency, forms stable triazole. axispharm.comchempep.combroadpharm.commedchemexpress.com |
| Maleimide | Thiol (-SH) | Michael Addition | Chemoselective for thiols at pH 6.5-7.5, forms stable thioether bond. axispharm.comaxispharm.comvectorlabs.com |
Development of Multi-Step Bioconjugation Protocols and Sequential Labeling Strategiesresearchgate.net
The unique architecture of this compound, featuring two distinct reactive moieties—a bicyclo[6.1.0]nonyne (BCN) group and a maleimide group—connected by a polyethylene glycol (PEG) spacer, enables orthogonal, sequential conjugation reactions. This means that each reactive end can be addressed independently, allowing for the stepwise attachment of different molecules to a target biomolecule.
The maleimide group is highly reactive towards thiol groups, which are present in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. In a typical sequential labeling strategy, the first step involves the reaction of the maleimide end of the linker with a cysteine on a protein, such as an antibody.
Subsequent to the maleimide-thiol conjugation, the BCN group on the other end of the linker is available for a secondary reaction. BCN is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. ysciei.com This bioorthogonal reaction is highly specific for azide-functionalized molecules. Therefore, in the second step of a sequential labeling protocol, an azide-containing molecule, such as a cytotoxic drug or a fluorescent probe, can be attached to the BCN-functionalized protein.
The PEG7 linker provides several advantages in these protocols. It enhances the aqueous solubility of the linker and the resulting conjugates, which is often a challenge when working with hydrophobic molecules. nih.gov The length and flexibility of the PEG chain also help to minimize steric hindrance between the conjugated molecules and the parent biomolecule, preserving the biological activity of the latter.
The development of dual-payload ADCs is a prime example of the application of such multi-step bioconjugation strategies. nih.gov In this approach, a single antibody can be equipped with two different cytotoxic drugs, potentially offering synergistic anti-cancer effects and a means to overcome drug resistance. A BCN-maleimide linker can be instrumental in achieving this. For instance, a cysteine residue on an antibody can first be conjugated with the maleimide end of the linker. Subsequently, an azide-modified drug can be attached via SPAAC. A second, different drug, also modified with an azide, could potentially be attached to another site on the antibody that has been functionalized with a BCN group through a different linker, although this would require a more complex, multi-linker strategy.
A more direct application for a dual-payload ADC using a single BCN-maleimide linker would involve a branched linker structure where both a maleimide and a BCN group are available for orthogonal conjugations to different payloads after the initial attachment to the antibody. While this compound itself is a linear linker, the principles of its orthogonal reactivity are foundational to these more complex designs.
The following table outlines a generalized sequential labeling protocol using a BCN-PEG-Maleimide linker, based on the principles of the respective chemistries.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Thiol-Maleimide Conjugation | Protein with accessible cysteine residue(s), this compound, Phosphate buffer (pH 7.0-7.5), Room temperature, 1-4 hours. | To attach the linker to the protein via a stable thioether bond. |
| 2 | Purification | Size-exclusion chromatography or dialysis. | To remove unreacted linker. |
| 3 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | BCN-functionalized protein, Azide-modified molecule (e.g., drug, fluorophore), Physiological buffer (e.g., PBS pH 7.4), Room temperature, 4-12 hours. | To attach the second molecule of interest to the linker via a stable triazole linkage. |
| 4 | Final Purification | Size-exclusion chromatography or other appropriate purification method. | To remove unreacted azide-modified molecule and obtain the final dual-labeled conjugate. |
Detailed research findings from studies on dual-payload ADCs have demonstrated the feasibility and advantages of using orthogonal chemistries like those offered by BCN-maleimide linkers. For example, in the construction of a dual-payload ADC, researchers might first attach a linker to engineered cysteine residues on an antibody via maleimide chemistry. In a subsequent step, a drug molecule with an azide handle is clicked onto the BCN end of the linker. The resulting ADC can be characterized at each step to confirm successful conjugation and purity.
The following table presents hypothetical characterization data for a sequential labeling process on an antibody (mAb).
| Conjugation Step | Product | Expected Molecular Weight (Da) | Analytical Method | Key Observation |
| Initial | mAb | ~150,000 | Mass Spectrometry (MS) | Single peak corresponding to the unmodified antibody. |
| Step 1 | mAb-BCN-exo-PEG7-Maleimide | ~150,696 | Mass Spectrometry (MS) | Shift in molecular weight corresponding to the addition of one linker molecule. |
| Step 2 | mAb-BCN-exo-PEG7-Maleimide-Drug | ~151,696 (assuming a 1000 Da drug) | Mass Spectrometry (MS), UV-Vis Spectroscopy | Further shift in molecular weight. Appearance of a drug-specific absorbance peak. |
The precise control over the drug-to-antibody ratio (DAR) and the ability to introduce multiple, different payloads onto a single antibody are significant advantages of these multi-step protocols. nih.gov This level of control is crucial for optimizing the therapeutic index of ADCs, balancing their potency against their potential toxicity. The continued development and application of sophisticated linkers like this compound are therefore central to advancing the field of bioconjugation and targeted therapeutics.
Advanced Research Applications in Chemical Biology and Materials Science
Applications in Chemical Biology for Biomolecule Labeling and Functional Modification
The unique architecture of BCN-exo-PEG7-Maleimide makes it an invaluable reagent for the labeling and functional modification of a wide array of biomolecules. Its dual-functional nature allows for a two-step conjugation process, providing researchers with significant control over the construction of complex bioconjugates for applications in diagnostics, protein engineering, and the development of targeted therapeutics. axispharm.comaxispharm.com
Targeted Protein Labeling and Engineering
The maleimide (B117702) component of this compound is frequently exploited for the targeted labeling and engineering of proteins. axispharm.com Maleimides react specifically and efficiently with the sulfhydryl (thiol) groups of cysteine residues under mild physiological conditions, forming stable thioether bonds. axispharm.comnih.gov This high selectivity allows for site-specific modification of proteins, provided a cysteine residue is accessible. axispharm.com
This strategy is a cornerstone of modern protein engineering, enabling the attachment of various functional units to a protein of interest. For instance, after the maleimide end of the linker is conjugated to a protein's cysteine residue, the exposed BCN group is available for a subsequent bioorthogonal reaction. This copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and can be performed in complex biological media without interfering with native cellular processes. conju-probe.comaxispharm.comconju-probe.com This allows for the attachment of reporter molecules (like fluorescent dyes), affinity tags (like biotin), or other biomolecules to a specific site on the protein. axispharm.com This method requires no mutagenesis if an accessible cysteine is naturally present; otherwise, site-directed mutagenesis can be used to introduce a cysteine residue at a desired location for precise conjugation. nih.govnih.gov
| Feature | Description | Relevant Moieties |
| Specificity | The maleimide group selectively reacts with thiol groups on cysteine residues. axispharm.com | Maleimide, Thiol (-SH) |
| Reaction Type | Michael addition, forming a stable covalent thioether bond. nih.govmdpi.com | Maleimide, Thiol (-SH) |
| Bioorthogonality | The BCN group reacts with azides via copper-free click chemistry, avoiding interference with biological systems. axispharm.comconju-probe.com | BCN, Azide (B81097) (-N3) |
| Solubility | The PEG7 linker enhances the water solubility of the molecule and its conjugates. axispharm.comconju-probe.com | PEG7 |
Conjugation of Peptides and Oligonucleotides
The conjugation of peptides and oligonucleotides creates chimeric molecules with combined properties, which are valuable tools in molecular biology and therapeutic research. nih.gov this compound facilitates the creation of these peptide-oligonucleotide conjugates (POCs). The typical strategy involves the reaction of the maleimide group with a thiol-modified oligonucleotide or a cysteine-containing peptide. mdpi.comglenresearch.com
Once one biomolecule is attached via the maleimide-thiol linkage, the second component, which has been functionalized with an azide group, can be attached via the BCN moiety's SPAAC reaction. mdpi.com This modular approach offers high yields and selectivity under mild conditions. glenresearch.com For example, a peptide containing a cysteine residue can first be linked to the maleimide group. The resulting peptide-linker construct can then be reacted with an azide-modified oligonucleotide to form the final POC. This methodology is central to developing novel delivery systems for therapeutic nucleic acids, where peptides can enhance cellular uptake. nih.gov
Utility in the Development of Targeted Research Probes and Constructs
The dual-reactivity of this compound is instrumental in the design and synthesis of sophisticated probes and constructs for targeted research. axispharm.com This linker enables the assembly of multi-component systems where each part has a specific function, such as targeting, reporting, or therapeutic action. axispharm.comaxispharm.com
Integration into Advanced Molecular Probes for Imaging Research
In the field of molecular imaging, this compound serves as a critical bridge for attaching imaging agents to targeting biomolecules like proteins or peptides. axispharm.comaxispharm.com A common application involves first conjugating a targeting protein (e.g., an antibody) to the linker via the maleimide-cysteine reaction. Subsequently, an azide-functionalized imaging agent, such as a fluorescent dye or a quantum dot, is "clicked" onto the BCN group. axispharm.comconju-probe.com
The bioorthogonal nature of the SPAAC reaction is particularly advantageous as it allows the labeling to occur in complex biological environments without affecting the function of the targeting protein. axispharm.com The PEG7 spacer helps to distance the imaging agent from the biomolecule, preventing potential quenching of the signal and maintaining the biomolecule's native conformation and function. axispharm.comconju-probe.com
| Probe Component | Function | Conjugation Site on Linker |
| Targeting Moiety (e.g., Protein, Peptide) | Binds to a specific biological target. | Maleimide (via Cysteine) |
| Imaging Agent (e.g., Fluorophore) | Provides a detectable signal for imaging. | BCN (via Azide) |
| This compound | Connects the targeting and imaging components. | N/A |
Functionalization of Nanoparticles and Biomaterials for Research Applications
The principles of bioconjugation using this compound extend to the functionalization of larger structures like nanoparticles and biomaterials. axispharm.com These modifications are crucial for tailoring the surface properties of materials to enhance their stability, biocompatibility, and targeting capabilities in biological systems. mdpi.comnih.gov
Maleimide chemistry is a widely used strategy for the surface modification and functionalization of nanoparticles, particularly gold nanoparticles. wilhelm-lab.comresearchgate.net Nanoparticles can be engineered to display thiol groups on their surface, which then serve as anchor points for maleimide-containing linkers like this compound. This process allows for the covalent attachment of the linker to the nanoparticle surface. wilhelm-lab.com
Once the nanoparticles are coated with the linker, the outwardly-facing BCN groups can be used to immobilize other molecules, such as azide-modified proteins, peptides, or oligonucleotides, through copper-free click chemistry. axispharm.com This layer-by-layer functionalization provides precise control over the nanoparticle's surface chemistry, enabling the creation of multifunctional nanomaterials for targeted delivery and bioanalysis. researchgate.net The PEG linker plays a vital role in preventing nanoparticle aggregation in biological fluids and reducing non-specific protein adsorption. mdpi.com
Engineering of Research Scaffolds and Matrices
The unique bifunctional nature of this compound makes it a valuable tool for the engineering of complex and highly functionalized research scaffolds and matrices. These structures are crucial in fields like tissue engineering and 3D cell culture, aiming to mimic the natural extracellular matrix (ECM). researchgate.netnih.gov The compound's design allows for a two-step, orthogonal functionalization strategy, enabling precise control over the biochemical and physical properties of the scaffold.
The primary method of scaffold formation often involves the maleimide group. Maleimides readily react with thiol groups (-SH) via a Michael addition reaction under physiological conditions. This allows for the rapid and efficient cross-linking of polymers that have been functionalized with thiols, such as multi-arm PEG-thiol or thiolated hyaluronic acid, to form stable hydrogels. nih.govnih.gov This process is advantageous for cell encapsulation as it proceeds quickly and under mild, cytocompatible conditions. nih.gov
Once the hydrogel matrix is formed through maleimide-thiol chemistry, the BCN group remains available for subsequent modifications. The BCN moiety does not react with thiols or other functional groups typically found in biological systems, ensuring its availability for copper-free click chemistry. conju-probe.com This bioorthogonal reaction allows for the covalent attachment of molecules bearing an azide group. Researchers can introduce a wide array of azide-modified biomolecules to tailor the scaffold's properties for specific applications. For example, azide-tagged RGD peptides can be incorporated to promote cell adhesion, or azide-modified growth factors can be tethered to provide localized signaling cues. nih.gov This dual-functionalization capability is a significant advantage for creating biomimetic environments that can direct cell behavior.
The hydrophilic PEG7 spacer plays a crucial role by enhancing the solubility of the compound and reducing steric hindrance, which facilitates efficient conjugation reactions within the polymer network. axispharm.com This strategic design allows for the creation of scaffolds with a high degree of complexity and functionality, which are instrumental in studying cell-matrix interactions, tissue development, and disease progression in a controlled 3D environment.
Table 1: Orthogonal Functionalization of Scaffolds using this compound
| Scaffold Component | Chemistry Involved | Functional Moiety on Linker | Example Application |
| Primary Matrix Formation | Michael Addition | Maleimide | Cross-linking with thiol-modified hyaluronic acid to form the hydrogel backbone. nih.gov |
| Biofunctionalization | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | BCN (Bicyclo[6.1.0]nonyne) | Covalent attachment of azide-modified cell adhesion peptides (e.g., RGD). |
| Immobilization of Growth Factors | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | BCN (Bicyclo[6.1.0]nonyne) | Tethering of azide-functionalized vascular endothelial growth factor (VEGF) to promote angiogenesis. |
| Fluorescent Labeling | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | BCN (Bicyclo[6.1.0]nonyne) | Conjugation of an azide-containing fluorophore for imaging and tracking the scaffold. |
Contributions to Proteomics Research and Protein Activity Studies
This compound is a powerful reagent for proteomics research, particularly in the field of activity-based protein profiling (ABPP). wikipedia.orgnih.gov ABPP is a chemical proteomics strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological samples, allowing for the assessment of their functional state rather than just their abundance. researchgate.netnih.gov
In this context, the maleimide portion of this compound can be incorporated into a larger chemical probe designed to target the active site of a specific class of enzymes. Maleimides are known to react with the nucleophilic thiol group of cysteine residues. nih.gov Many enzymes, including certain proteases, kinases, and oxidoreductases, have a reactive cysteine in their active site that is crucial for their catalytic activity. An activity-based probe (ABP) containing a maleimide group can therefore selectively and covalently bind to the active form of these enzymes.
The BCN group serves as a bioorthogonal handle for the detection and enrichment of the labeled proteins. scispace.com After the probe has labeled its target enzymes within a cell lysate or even in living cells, the BCN moiety can be specifically reacted with an azide-containing reporter tag. This two-step approach offers significant flexibility. For visualization, an azide-functionalized fluorophore (like an azide-rhodamine) can be "clicked" onto the BCN handle, allowing for the detection of labeled proteins by in-gel fluorescence scanning. nih.gov For identification and quantification by mass spectrometry, an azide-biotin tag can be attached. The biotinylated proteins can then be enriched from the complex mixture using streptavidin-coated beads, significantly reducing sample complexity and increasing the sensitivity of detection for low-abundance proteins. nih.govnih.gov
This methodology enables researchers to profile the activity of entire enzyme families, compare enzymatic activity across different cellular states, and identify the protein targets of small molecule inhibitors in drug discovery workflows. nih.gov
Table 2: Workflow for Activity-Based Protein Profiling using a this compound-Containing Probe
| Step | Description | Purpose |
| 1. Probe Incubation | A maleimide-containing activity-based probe (incorporating the this compound linker) is incubated with a complex biological sample (e.g., cell lysate). | The maleimide group covalently binds to the active-site cysteine of target enzymes. |
| 2. Reporter Tag Conjugation | An azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added to the sample. | The azide tag reacts with the BCN handle on the probe via copper-free click chemistry. |
| 3. Enrichment (for Mass Spectrometry) | If using an Azide-Biotin tag, the sample is incubated with streptavidin-coated beads. The beads are washed to remove non-biotinylated proteins. | To isolate the probe-labeled proteins and enrich them for mass spectrometry analysis. nih.gov |
| 4. Analysis | For Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by LC-MS/MS. For Fluorescence: The labeled proteins are separated by SDS-PAGE and visualized using a fluorescence scanner. | To identify and quantify the active enzymes or to visualize the protein labeling pattern. nih.govthermofisher.com |
Future Directions and Methodological Advancements
Emerging Paradigms in Bioorthogonal Chemistry for Linker Design
The design of linkers like BCN-exo-PEG7-Maleimide is profoundly influenced by the evolving landscape of bioorthogonal chemistry. The core principle of this field is to perform specific, high-yield chemical reactions in complex biological environments without interfering with native processes. Current time information in Barcelona, ES. The development of next-generation linkers is guided by the pursuit of enhanced stability, controlled release mechanisms, and multi-functionality.
Emerging strategies focus on creating "smart" linkers that respond to specific environmental triggers within the body, such as changes in pH, redox potential, or the presence of specific enzymes in the tumor microenvironment. unimi.itnih.gov For instance, linkers are being designed with cleavable motifs that ensure the selective release of a therapeutic payload only at the target site, thereby minimizing off-target toxicity. nih.gov While this compound itself contains a stable maleimide-thiol linkage, its BCN group can be paired with azide-containing payloads that are attached via cleavable bonds, aligning with this paradigm.
Another significant trend is the development of linkers for multi-drug or multi-modal conjugates. nih.gov Branched linker architectures allow for the attachment of multiple payloads to a single targeting moiety, such as an antibody, to achieve higher drug-to-antibody ratios (DARs) or to deliver synergistic drug combinations. nih.gov The dual-reactive nature of this compound, enabling sequential or orthogonal conjugation, is a step in this direction, allowing for the construction of more complex and potent therapeutic agents. medchemexpress.commedchemexpress.com Furthermore, light-catalyzed bioorthogonal reactions represent a frontier in linker technology, offering precise spatiotemporal control over conjugation and cleavage events, a feature that could be integrated into future iterations of BCN-based linkers. Current time information in Barcelona, ES.
| Paradigm | Description | Relevance to Linker Design |
| Triggered Release | Linkers incorporating bonds that are cleaved by specific stimuli (e.g., low pH, high glutathione concentration, specific enzymes) found at the target site. unimi.itnih.gov | Enhances therapeutic index by ensuring payload is released preferentially in tumor cells, reducing systemic toxicity. |
| Branched Architectures | Linkers designed with multiple attachment points to increase the ratio of payload to the delivery vehicle (e.g., antibody). nih.gov | Allows for higher drug loading on antibody-drug conjugates (ADCs), potentially increasing efficacy. |
| Multi-modal Conjugation | Use of orthogonal reaction chemistries to attach different molecules (e.g., a therapeutic agent and an imaging agent) to the same construct. | Enables the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. |
| Photo-cleavable Linkers | Linkers containing a photolabile group that can be cleaved upon exposure to light of a specific wavelength. Current time information in Barcelona, ES. | Offers external, non-invasive control over drug release at a precise location and time. |
Computational and Theoretical Investigations of this compound Reactivity and Conformation
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like this compound at an atomic level. Theoretical investigations are crucial for optimizing linker design by elucidating the factors that govern reactivity and spatial arrangement (conformation).
Reactivity of the BCN Moiety: The high reactivity of the BCN group in SPAAC reactions is driven by the significant ring strain inherent in the cyclooctyne (B158145) structure. Density Functional Theory (DFT) is a key computational method used to study this phenomenon. rsc.orgrsc.orgnih.gov DFT calculations can map the energy landscape of the cycloaddition reaction, identifying the transition state and calculating the activation energy barrier. rsc.org Studies have shown that the fusion of the cyclopropane ring in BCN distorts the alkyne from its ideal linear geometry, which lowers the activation barrier for cycloaddition with azides. rsc.orgnih.gov
Computational models like the activation strain model or distortion/interaction analysis dissect the activation energy into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the favorable interaction energy between the distorted molecules. rsc.orgrsc.org For BCN, these analyses reveal that its pre-distorted, high-energy ground state leads to a lower distortion energy requirement, contributing to its rapid reaction kinetics compared to less strained alkynes. rsc.org These computational insights are invaluable for designing new cyclooctynes with even faster and more selective reaction profiles.
The PEG chain serves not only as a spacer but also as a "shield" that can reduce immunogenicity and protect the attached biomolecule from degradation. nih.gov Computational studies have explored how PEG chains interact with protein surfaces and lipid membranes, providing insights into their shielding effect. nih.govacs.org Understanding the conformational behavior of the PEG7 linker is critical for optimizing the distance between the conjugated biomolecules and ensuring that the maleimide (B117702) group remains available for reaction with a target thiol.
| Computational Method | Analyzed Component | Key Insights |
| Density Functional Theory (DFT) | BCN (Bicyclo[6.1.0]nonyne) | Elucidates the electronic structure and calculates the activation energy for cycloaddition reactions, confirming that ring strain is the primary driver of high reactivity. rsc.orgnih.gov |
| Activation Strain Model | BCN | Deconstructs the reaction barrier into distortion and interaction energies, showing BCN's low distortion energy contributes to fast kinetics. rsc.org |
| Molecular Dynamics (MD) | PEG7 (Polyethylene Glycol) | Simulates the dynamic conformations of the flexible PEG chain in solution, predicting its extension, flexibility, and shielding properties. nih.govresearchgate.net |
Innovation in Conjugation Platforms and Synthetic Strategies Utilizing this compound
The dual functionality of this compound makes it a valuable tool for innovative conjugation platforms, particularly in the development of next-generation antibody-drug conjugates (ADCs). medchemexpress.comprotein-cell.netnih.gov ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells, and the linker plays a critical role in their stability and efficacy. nih.gov
Site-Specific and Homogeneous ADCs: A major challenge in ADC development is producing homogeneous conjugates where the drug is attached at a specific site and with a uniform DAR. protein-cell.netnih.gov Traditional methods often result in heterogeneous mixtures that have variable efficacy and pharmacokinetic profiles. nih.gov this compound facilitates the creation of homogeneous ADCs through site-specific conjugation strategies. For example, an antibody can be engineered with an azide-bearing unnatural amino acid. The BCN group of the linker reacts specifically with this azide (B81097) via SPAAC, ensuring precise placement of the linker-drug complex. tandfonline.com Subsequently, the maleimide end can be conjugated to a thiol-containing payload. This modular and site-specific approach is central to platforms like GlycoConnect™, which uses enzymatic modification of antibody glycans to introduce an azide handle for subsequent BCN-linker conjugation. tandfonline.com
Dual-Payload and Branched-Linker ADCs: The linker's structure is also being leveraged in more complex ADC designs. Researchers are exploring branched linkers to attach multiple drug molecules, thereby increasing the DAR in a controlled manner. nih.gov In one strategy, a branched linker containing multiple azide groups can be attached to an antibody, followed by conjugation with a BCN-functionalized payload. The Tsuchikama group has utilized BCN-PEG linkers in combination with novel cleavable peptides to create homogeneous dual-drug ADCs, demonstrating the modularity of this chemistry. nih.gov The length of the PEG spacer, such as the seven units in this compound, is a critical parameter, as studies have shown that linker length significantly affects the cytotoxic activity of ADCs, possibly by mitigating steric hindrance around the payload. nih.gov
Synthetic Strategies: The synthetic utility of this compound lies in its orthogonal reactivity. The BCN group's reaction with azides is bioorthogonal and proceeds without a copper catalyst, which is toxic to cells. conju-probe.com The maleimide's reaction with thiols is a well-established, efficient conjugation method. This orthogonality allows for a two-step, sequential conjugation strategy. A biomolecule (e.g., an azide-modified antibody) can first be reacted with the linker's BCN group. After purification, the resulting conjugate, now bearing a maleimide group, can be reacted with a thiol-containing payload. This controlled, stepwise approach is essential for constructing well-defined, complex bioconjugates for advanced therapeutic and diagnostic applications. medchemexpress.commedchemexpress.comimmunomart.org
Conclusion
Summary of BCN-exo-PEG7-Maleimide's Transformative Impact on Academic Research
This compound is a sophisticated chemical linker that integrates three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This strategic design has provided researchers with a powerful tool to overcome longstanding challenges in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its impact stems from the unique properties of each component, which collectively enhance the precision, stability, and performance of the resulting bioconjugates.
The BCN group facilitates copper-free click chemistry, a type of bioorthogonal reaction that allows for the efficient and specific attachment of the linker to molecules containing azide (B81097) groups under mild, aqueous conditions. axispharm.com The maleimide moiety provides a reactive handle for selective conjugation to thiol groups, such as those found in the cysteine residues of proteins and antibodies. axispharm.com The hydrophilic PEG7 spacer is crucial for improving the solubility and pharmacokinetic properties of the conjugate, mitigating the aggregation often caused by hydrophobic payloads. nih.govresearchgate.net
The "exo" configuration of the BCN linker is a key innovation. Recent research on "Exo-Linker" platforms, which share this structural feature, has demonstrated significant advantages over traditional linear linkers like the widely used valine-citrulline (Val-Cit). adcreview.comacs.org These benefits include enhanced plasma stability, resistance to premature enzymatic cleavage, and the ability to support higher drug-to-antibody ratios (DAR) without inducing aggregation. adcreview.comacs.org
Detailed research findings on advanced exo-type linkers have highlighted their superior performance in preclinical models. For instance, ADCs constructed with exo-linkers have shown improved pharmacokinetic profiles, with better retention of the payload in circulation over time compared to ADCs with conventional linkers. acs.orgresearchgate.net This enhanced stability ensures that the cytotoxic payload is delivered more efficiently to the target tumor site, potentially increasing therapeutic efficacy and reducing off-target toxicity. adcreview.com
The table below summarizes comparative data from studies on advanced exo-linker platforms, illustrating the transformative potential of this linker architecture.
| Parameter | Traditional Linker (e.g., Val-Cit) | Exo-Linker Platform | Advantage of Exo-Linker |
| Plasma Stability | Susceptible to premature payload release by enzymes like neutrophil elastase. adcreview.com | High resistance to enzymatic cleavage; minimal payload release in plasma. adcreview.comchemrxiv.org | Enhanced stability, leading to reduced off-target toxicity. adcreview.com |
| Hydrophilicity | Often associated with hydrophobicity, leading to aggregation, especially at high DARs. acs.org | Increased hydrophilicity, masking the payload's hydrophobicity. adcreview.comchemrxiv.org | Reduced aggregation and improved pharmacokinetic profile. researchgate.netresearchgate.net |
| Drug-to-Antibody Ratio (DAR) | High DARs (e.g., 8) often lead to significant aggregation and poor pharmacokinetics. adcreview.com | Can achieve high DARs (8 or 10) with minimal aggregation and maintained stability. acs.orgresearchgate.net | Enables higher potency of ADCs without compromising stability. acs.org |
| In Vivo Efficacy | Standard efficacy in xenograft models. acs.org | Superior tumor suppression at lower doses in xenograft models. adcreview.comacs.org | Improved therapeutic potency and a potentially broader therapeutic index. adcreview.com |
| DAR Retention (in vivo) | Significant payload detachment observed over time. chemrxiv.org | Minimal reduction in DAR over 21 days in rat pharmacokinetic studies. chemrxiv.org | More consistent therapeutic outcomes and extended efficacy. chemrxiv.org |
This table is a synthesis of findings from research on advanced "Exo-Linker" platforms which share the key structural "exo" feature with this compound.
These findings underscore the transformative impact of linkers like this compound. By providing a more stable, soluble, and precisely controllable conjugation tool, it has enabled academic researchers to build more effective and reliable bioconjugates, pushing the boundaries of targeted therapeutics and molecular imaging.
Prospective Outlook for Future Research Trajectories in Bioconjugation and Chemical Biology
The innovations embodied by this compound and related exo-linker technologies are indicative of several key future research trajectories in bioconjugation and chemical biology. The field is moving beyond simple conjugation towards the creation of highly engineered, multi-functional biologics with precisely tailored properties.
One of the most significant trends is the continued development of next-generation linkers with enhanced stability and novel cleavage mechanisms. axispharm.com While maleimide-thiol conjugation is widely used, its potential for in vivo instability through retro-Michael reactions and thiol exchange is a known limitation. nih.govnih.gov Future research will likely focus on developing maleimide alternatives or methods to further stabilize the maleimide-thiol bond, ensuring the integrity of the bioconjugate until it reaches its target. nih.govprolynxinc.com
Furthermore, the demand for more sophisticated linker systems is growing. This includes the development of linkers that can be cleaved by specific extracellular stimuli within the tumor microenvironment, which would broaden the range of applicable cancer targets beyond those that are readily internalized. cam.ac.ukmdpi.com Additionally, the creation of dual-payload ADCs, where two different drugs are attached to a single antibody, is a promising area of research that requires advanced, orthogonal linker technologies to achieve precise assembly.
The ability of linkers like this compound to improve the properties of ADCs will also accelerate research into new therapeutic modalities. This includes the development of antibody-degrader conjugates (ADCs that deliver protein-degrading molecules) and other novel bioconjugates that go beyond traditional cytotoxic payloads. nih.gov
Finally, the synergy between advanced chemical biology tools and computational approaches, including artificial intelligence (AI), is set to revolutionize the design of bioconjugates. AI algorithms can help predict the properties of different linker-payload combinations, optimizing for stability, solubility, and efficacy, thereby accelerating the development of new and more effective targeted therapies.
Q & A
Q. How can researchers address ethical concerns when using this compound in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
